molecular formula C86H134N20O28S4 B10788890 A(9-26)Insl3

A(9-26)Insl3

Cat. No.: B10788890
M. Wt: 2024.4 g/mol
InChI Key: HHIHBEIJOBMKLZ-XYUOUADWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic preparation of involves chemical synthesis to mimic the A chain of human INSL3.

      Reaction Conditions: Specific synthetic routes and reaction conditions may vary, but peptide synthesis techniques are commonly employed.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactions: does not undergo extensive chemical reactions. Its stability is essential for biological activity.

      Common Reagents: Peptide synthesis typically involves protecting groups, coupling reagents (e.g., HBTU, HATU), and deprotection agents (e.g., TFA).

      Major Products: The primary product is the intact peptide sequence YCCLSGCTQQDLLTLCPY.

  • Scientific Research Applications

      Biological Research: serves as a biomarker for Leydig cell function and male reproductive health.

      Clinical Implications: Monitoring levels can aid in assessing Leydig cell damage, even when testosterone levels remain normal.

      Potential Therapeutic Targets: Research explores its role in muscle wasting and osteoporosis.

  • Mechanism of Action

      Molecular Targets: likely interacts with specific receptors (e.g., LGR8) to exert its effects.

      Pathways: It modulates signaling pathways related to testicular descent, bone metabolism, and muscle function.

  • Comparison with Similar Compounds

      Uniqueness: stands out due to its specific sequence and role in both testicular and musculoskeletal health.

      Similar Compounds: Other related peptides include INSL3 (full-length) and other insulin-like peptides.

    Properties

    Molecular Formula

    C86H134N20O28S4

    Molecular Weight

    2024.4 g/mol

    IUPAC Name

    (3S)-3-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

    InChI

    InChI=1S/C86H134N20O28S4/c1-39(2)26-52(74(121)95-55(29-42(7)8)78(125)104-69(44(10)109)84(131)98-54(28-41(5)6)76(123)103-62(38-138)85(132)106-25-11-12-63(106)82(129)99-57(86(133)134)31-46-15-19-48(111)20-16-46)94-77(124)56(32-67(115)116)97-73(120)50(21-23-64(88)112)92-72(119)51(22-24-65(89)113)93-83(130)68(43(9)108)105-81(128)59(35-135)91-66(114)33-90-71(118)58(34-107)100-75(122)53(27-40(3)4)96-79(126)61(37-137)102-80(127)60(36-136)101-70(117)49(87)30-45-13-17-47(110)18-14-45/h13-20,39-44,49-63,68-69,107-111,135-138H,11-12,21-38,87H2,1-10H3,(H2,88,112)(H2,89,113)(H,90,118)(H,91,114)(H,92,119)(H,93,130)(H,94,124)(H,95,121)(H,96,126)(H,97,120)(H,98,131)(H,99,129)(H,100,122)(H,101,117)(H,102,127)(H,103,123)(H,104,125)(H,105,128)(H,115,116)(H,133,134)/t43-,44-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,68+,69+/m1/s1

    InChI Key

    HHIHBEIJOBMKLZ-XYUOUADWSA-N

    Isomeric SMILES

    C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

    Canonical SMILES

    CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)N

    Origin of Product

    United States

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